molecular formula C9H6BrClN2S B13546279 4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B13546279
M. Wt: 289.58 g/mol
InChI Key: XJEJZIMBRCFBQN-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-4-chloroaniline with a thioamide under specific conditions. One common method involves the use of a solvent such as acetonitrile and a base like potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring and the thiazole ring structure. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

4-(2-bromo-4-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

XJEJZIMBRCFBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C2=CSC(=N2)N

Origin of Product

United States

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